molecular formula C19H31NO4 B601841 2-Nitro-2-(4-octylphenethyl)propane-1,3-diol CAS No. 374077-88-0

2-Nitro-2-(4-octylphenethyl)propane-1,3-diol

Cat. No. B601841
Key on ui cas rn: 374077-88-0
M. Wt: 337.46
InChI Key:
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Patent
US09216943B2

Procedure details

1-(3-Nitropropyl)-4-octylbenzene (37 g) and methanol (190 mL) are charged into a round bottom flask and stirred at 25-30° C. Paraformaldehyde (37 g) and triethylamine (38.52 g) are charged into the flask and the reaction mixture is heated to a reflux temperature (about 68° C.). The reaction mixture is maintained at the same temperature for about 2 hours and is cooled to a temperature of 25-30° C. The reaction mixture is evaporated under reduced pressure at a temperature of about 45° C. to obtain crude compound. Water (190 mL) and ethyl acetate (190 mL) are charged to the crude compound, stirred, and the organic layer is separated. The aqueous layer is extracted with ethyl acetate (190 mL) and the organic layer is combined with the initial organic layer. The combined organic layer is washed with water (190 mL) followed by brine solution (190 mL), dried over sodium sulphate, and evaporated under reduced pressure. Hexane (370 mL) is charged at 28° C. and the reaction mass is stirred at the same temperature for about 1 hour. The solid obtained is collected by filtration, washed with hexane (37 mL), and dried at 28° C. for about 3 hours to give 20.5 g of the title compound.
Quantity
37 g
Type
reactant
Reaction Step One
Quantity
190 mL
Type
reactant
Reaction Step One
Quantity
37 g
Type
reactant
Reaction Step Two
Quantity
38.52 g
Type
reactant
Reaction Step Two
[Compound]
Name
crude compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
190 mL
Type
solvent
Reaction Step Three
Name
Quantity
190 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([CH2:4][CH2:5][CH2:6][C:7]1[CH:12]=[CH:11][C:10]([CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])=[CH:9][CH:8]=1)([O-:3])=[O:2].[CH3:21][OH:22].[CH2:23]=[O:24].C(N(CC)CC)C>C(OCC)(=O)C.O>[N+:1]([C:4]([CH2:5][CH2:6][C:7]1[CH:8]=[CH:9][C:10]([CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH3:20])=[CH:11][CH:12]=1)([CH2:23][OH:24])[CH2:21][OH:22])([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
37 g
Type
reactant
Smiles
[N+](=O)([O-])CCCC1=CC=C(C=C1)CCCCCCCC
Name
Quantity
190 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
37 g
Type
reactant
Smiles
C=O
Name
Quantity
38.52 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
crude compound
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
190 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
190 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
27.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stirred at 25-30° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture is heated to a reflux temperature (about 68° C.)
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is maintained at the same temperature for about 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
is cooled to a temperature of 25-30° C
CUSTOM
Type
CUSTOM
Details
The reaction mixture is evaporated under reduced pressure at a temperature of about 45° C.
CUSTOM
Type
CUSTOM
Details
to obtain crude compound
STIRRING
Type
STIRRING
Details
stirred
CUSTOM
Type
CUSTOM
Details
the organic layer is separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer is extracted with ethyl acetate (190 mL)
WASH
Type
WASH
Details
The combined organic layer is washed with water (190 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
Hexane (370 mL) is charged at 28° C.
STIRRING
Type
STIRRING
Details
the reaction mass is stirred at the same temperature for about 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The solid obtained
FILTRATION
Type
FILTRATION
Details
is collected by filtration
WASH
Type
WASH
Details
washed with hexane (37 mL)
CUSTOM
Type
CUSTOM
Details
dried at 28° C. for about 3 hours
Duration
3 h

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C(CO)(CO)CCC1=CC=C(C=C1)CCCCCCCC
Measurements
Type Value Analysis
AMOUNT: MASS 20.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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